molecular formula C10H8BrN3O B1393204 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine CAS No. 1216804-34-0

6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine

Cat. No.: B1393204
CAS No.: 1216804-34-0
M. Wt: 266.09 g/mol
InChI Key: ISBRHMDXOFUITO-UHFFFAOYSA-N
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Description

6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine is a chemical compound offered for research and development purposes. It is a brominated heteroaromatic ether that serves as a valuable synthetic intermediate in organic and medicinal chemistry . Compounds with similar pyridinyloxy-pyridinamine scaffolds are known to be used in life science research and can function as key building blocks in the synthesis of more complex molecules . For instance, structurally related bromopyridine amines are utilized as pharmaceutical intermediates, such as in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors for targeted cancer therapy research . The presence of both bromine and amine functional groups on the pyridine rings makes this compound a versatile precursor for further chemical modifications, including cross-coupling reactions and nucleophilic substitutions, which are fundamental in drug discovery efforts . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-(5-bromopyridin-3-yl)oxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-3-9(6-13-4-7)15-10-2-1-8(12)5-14-10/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBRHMDXOFUITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . This reaction yields 3-amino-6-bromopyridine, which can then undergo further reactions to form the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as a potent inhibitor for enzymes involved in cancer pathways, particularly those related to kinase activities. This has been demonstrated in studies focusing on non-small cell lung cancer (NSCLC), where it shows promise as an effective therapeutic agent .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Neurological Applications : The compound has been tested for its neuroprotective effects in models of neurodegenerative diseases, showcasing its potential to modulate pathways involved in neuroinflammation .

Material Science

In addition to its biological applications, 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine is utilized in the development of advanced materials:

  • Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can serve as a charge transport material .
  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability, which is crucial for developing high-performance materials .

Case Studies

Study FocusFindingsReference
Cancer TreatmentDemonstrated efficacy in inhibiting ALK pathways in NSCLC models.
Antimicrobial TestingShowed significant activity against resistant bacterial strains.
Neurological EffectsExhibited protective effects in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, in Suzuki cross-coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed coupling with arylboronic acids to form new carbon-carbon bonds . The exact molecular targets and pathways in biological systems are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine C₁₀H₈BrN₃O 5-Bromo, ether-linked pyridine 282.10 Bromine enhances reactivity; ether bridge increases rigidity .
6-(4-Bromophenyl)pyridin-3-amine (62) C₁₁H₁₀BrN₂ 4-Bromophenyl 257.12 Aryl substitution improves lipophilicity; lacks oxygen bridge .
5-Bromo-2-methoxypyridin-3-amine C₆H₇BrN₂O 5-Bromo, 2-methoxy 219.04 Methoxy group increases solubility; smaller molecular footprint .
6-((4-Bromophenyl)sulfinyl)pyridin-3-amine C₁₁H₁₀BrN₂OS 4-Bromophenylsulfinyl 313.18 Sulfinyl group introduces chirality; higher polarity than ether-linked analogs .
6-Methoxypyridin-3-amine C₆H₈N₂O 6-Methoxy 138.15 Methoxy substitution simplifies synthesis; lacks bromine for further coupling .

Structural and Electronic Differences

  • Bromine vs.
  • Ether vs. Sulfinyl Linkers : The ether bridge in the target compound offers conformational rigidity, while sulfinyl groups (e.g., 6-((4-Bromophenyl)sulfinyl)pyridin-3-amine) introduce stereochemical complexity and polarity .
  • Aryl vs.

Biological Activity

Overview

6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine core with a bromopyridine moiety, which may influence its interaction with biological targets, particularly in the context of drug discovery and development.

The compound's molecular formula is C11H9BrN2OC_{11}H_{9}BrN_{2}O and it has a molecular weight of 269.1 g/mol. Its synthesis typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile, followed by various chemical transformations such as substitution reactions and polymerization processes.

6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine exhibits its biological effects through interactions with specific biomolecules, including enzymes and receptors. These interactions can modulate various signaling pathways, making this compound a candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine exhibit antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against Leishmania species, suggesting potential use in treating parasitic infections .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents raises interest in its potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Selective inhibition of nNOS can provide therapeutic benefits by reducing neuroinflammation and oxidative stress .

Structure–Activity Relationship (SAR)

Extensive SAR studies have been conducted to optimize the biological activity of pyridine-based compounds. Modifications to the bromine substituent and the overall structure have been shown to enhance solubility and potency against various biological targets. For example, certain modifications led to improved pharmacokinetic profiles while maintaining low toxicity levels .

Case Studies

  • Antileishmanial Activity : A series of compounds derived from 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine were tested for their efficacy against Leishmania donovani. The results indicated that specific analogues demonstrated significant parasite clearance in murine models, highlighting the compound's potential as a lead for antileishmanial drug development .
  • Neuroprotection : In vitro assays have shown that derivatives of this compound can effectively inhibit nNOS activity, leading to reduced levels of nitric oxide in neuronal cells. This effect was linked to improved cell viability under conditions mimicking neurodegenerative stressors .

Data Summary Table

Property Value/Description
Molecular FormulaC11H9BrN2OC_{11}H_{9}BrN_{2}O
Molecular Weight269.1 g/mol
Antimicrobial ActivityEffective against Leishmania spp.
Neuroprotective PotentialInhibits nNOS; reduces oxidative stress
SAR FindingsEnhanced solubility and potency through modifications

Q & A

Q. How can automated synthesis platforms improve yield and reproducibility?

  • Methodological Answer : Implement flow chemistry systems for precise control of SNAr reactions (residence time: 30 min, 90°C). Use inline FTIR to monitor intermediate formation and AI-driven optimization (e.g., Bayesian algorithms) to adjust parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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